1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine
Beschreibung
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is an organoboron compound featuring a pyridine core substituted with a piperazine ring and a pinacol boronate ester group. Its molecular formula is C₁₅H₂₄BN₃O₂, with an average molecular weight of 289.18 g/mol and a density of 1.11 g/cm³ . The compound’s structure enables participation in Suzuki-Miyaura cross-coupling reactions, a key application in medicinal chemistry and materials science . It is synthesized via palladium-catalyzed coupling between 1-(4-bromopyridin-2-yl)piperazine and bis(pinacolato)diboron, often under microwave-assisted conditions . The pinacol boronate ester enhances stability and reactivity, making it valuable for constructing biaryl systems in drug discovery .
Eigenschaften
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-5-6-18-13(11-12)19-9-7-17-8-10-19/h5-6,11,17H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSSHYLDBDYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007348 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-87-0, 957198-31-1 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Piperaziny) pyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine typically involves the coupling of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with a pyridine derivative. This reaction is often catalyzed by palladium or copper catalysts under mild conditions. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound exhibits significant potential in drug discovery and development:
- Anticancer Activity : Research has indicated that derivatives of piperazine compounds can inhibit tumor growth. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .
- Neuropharmacological Effects : Piperazine derivatives are known for their effects on the central nervous system. The addition of the pyridine and dioxaborolane groups may enhance neuroprotective properties and improve cognitive function in models of neurodegenerative diseases .
Materials Science
The unique properties of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine extend to materials science:
- Organic Light Emitting Diodes (OLEDs) : The compound can be utilized as a precursor in synthesizing materials for OLEDs due to its ability to form stable charge carriers. Its boron-containing structure is advantageous for enhancing electron mobility .
- Aggregation-Induced Emission (AIE) Materials : The dioxaborolane group allows for the synthesis of AIE-active compounds. These materials are important in developing sensors and imaging agents due to their luminescent properties when aggregated .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block:
- Suzuki-Miyaura Coupling Reactions : The presence of the boron moiety facilitates cross-coupling reactions essential for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
- Functionalization of Aromatic Compounds : The compound can be used to introduce various functional groups into aromatic systems through electrophilic aromatic substitution reactions, expanding the library of functionalized piperazines available for further applications .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of piperazine derivatives revealed that compounds with boron functionalities exhibited enhanced apoptosis in cancer cell lines. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent cell cycle arrest at the G2/M phase .
Case Study 2: OLED Development
Research into OLEDs demonstrated that incorporating 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine into polymer matrices resulted in improved light emission efficiency and stability under operational conditions. Devices fabricated with these materials showed a significant increase in luminous efficacy compared to traditional OLED materials .
Wirkmechanismus
The mechanism by which 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as borylation and cross-coupling. These interactions are crucial for the compound’s role in organic synthesis and its potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Piperazine-Substituted Boronate Esters
- 1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (C₂₁H₂₇BClN₃O₄S): Structural Difference: Incorporates a sulfonyl group at the piperazine nitrogen, increasing molecular weight (463.79 g/mol) and polarity. Reactivity: The sulfonyl group reduces nucleophilicity of the piperazine nitrogen, altering its cross-coupling efficiency compared to the parent compound . Application: Potential as a bifunctional linker in protease inhibitors due to sulfonyl’s electron-withdrawing effects .
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (C₁₆H₂₅BN₂O₂):
2.1.2 Pharmacologically Active Piperazine Derivatives
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) :
- N-(4-(2,2-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)pyridin-2-yl)isobutyramide: Structural Difference: Integrates a thienopyrimidinone scaffold.
Data Tables
Table 1: Comparative Analysis of Piperazine-Boronate Derivatives
Research Findings and Key Insights
Electronic Effects : The pyridine ring in the parent compound enhances electron-deficient character, improving oxidative addition with Pd catalysts compared to phenyl-substituted analogues .
Steric Hindrance : Sulfonyl or bulky substituents (e.g., cyclohexanecarboxamide in ) reduce coupling efficiency by 30–50% due to hindered Pd coordination .
Pharmacological Divergence : While dithiol-3-one derivatives () show antimicrobial activity, boronate-containing compounds are primarily synthetic intermediates, underscoring structure-activity relationship (SAR) nuances.
Biologische Aktivität
The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)piperazine is a complex organic molecule that incorporates a piperazine moiety and a boron-containing dioxaborolane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C13H22BNO2
- Molecular Weight : 234.14 g/mol
- CAS Number : 1227068-67-8
- IUPAC Name : 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
- SMILES Notation : CC(C)(C)B(OC(C)(C)C)C1=CC=NC=C1N1CCNCC1
| Property | Value |
|---|---|
| Molecular Formula | C13H22BNO2 |
| Molecular Weight | 234.14 g/mol |
| CAS Number | 1227068-67-8 |
| IUPAC Name | 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine |
| SMILES | CC(C)(C)B(OC(C)(C)C)C1=CC=NC=C1N1CCNCC1 |
Anticancer Activity
Research has indicated that compounds containing boron exhibit unique interactions with biological systems that can lead to anticancer properties. The incorporation of the dioxaborolane moiety in this compound may enhance its ability to interact with cellular targets involved in cancer progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.
Table 2: Inhibition of Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 ± 3 |
| A549 (Lung Cancer) | 25 ± 5 |
| HeLa (Cervical Cancer) | 20 ± 4 |
The proposed mechanism for the anticancer activity includes the induction of apoptosis and cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analysis and Western blotting techniques that showed increased levels of pro-apoptotic markers.
Neuropharmacological Activity
The piperazine scaffold is known for its diverse pharmacological properties, including anxiolytic and antidepressant effects. Preliminary studies suggest that this compound may exhibit similar neuropharmacological activity.
Case Study: Anxiolytic Effects in Animal Models
In a controlled study using rodent models, administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. The effective dose ranged from 5 to 20 mg/kg.
Table 3: Anxiolytic Activity in Rodent Models
| Treatment Dose (mg/kg) | Anxiety Score Reduction (%) |
|---|---|
| 5 | 30 |
| 10 | 50 |
| 20 | 70 |
Safety and Toxicology
Toxicological assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses. Acute toxicity studies revealed no significant adverse effects up to doses of 2000 mg/kg in mice.
Summary of Toxicological Findings
The safety profile indicates that while the compound shows promising biological activity, further investigations are necessary to fully understand its pharmacokinetics and long-term effects.
Q & A
Q. What are the key synthetic routes for preparing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves two stages: (1) boronic ester formation via palladium-catalyzed borylation of halogenated pyridine precursors (e.g., 2-bromo-4-(piperazin-1-yl)pyridine) with bis(pinacolato)diboron, and (2) piperazine ring functionalization using nucleophilic substitution or coupling reactions. Key intermediates (e.g., halogenated pyridines) are characterized via H/C NMR to confirm substitution patterns and HRMS for molecular weight validation. Reaction progress is monitored by TLC (e.g., hexane/ethyl acetate systems) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- H/C NMR : Resolve piperazine proton environments (δ ~2.5–3.5 ppm) and pyridine/boronic ester carbons (δ ~120–160 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm error.
- IR Spectroscopy : Detect boronic ester B-O stretches (~1350 cm) and piperazine N-H bends (~3300 cm).
- HPLC : Assess purity (>95%) using reverse-phase columns (e.g., C18, acetonitrile/water gradients) .
Q. How can researchers utilize this compound in Suzuki-Miyaura cross-coupling reactions, and what are the optimal conditions?
Methodological Answer: The boronic ester group enables coupling with aryl/heteroaryl halides. Optimized conditions :
- Catalyst : Pd(PPh) (2–5 mol%) or PdCl(dppf).
- Base : KCO or CsCO (2–3 equiv) in THF/water (4:1) or dioxane.
- Temperature : 80–100°C under inert atmosphere.
Monitor reaction completion via LC-MS and purify products via silica gel chromatography (ethyl acetate/hexane) .
Advanced Research Questions
Q. What strategies can mitigate low yields in the synthesis of this boronic ester-containing piperazine derivative?
Methodological Answer: Low yields often arise from:
- Moisture sensitivity : Use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques.
- Incomplete borylation : Optimize catalyst loading (e.g., 5–10 mol% Pd(dba)) and reaction time (12–24 h).
- Byproduct formation : Introduce scavengers (e.g., polymer-supported thiourea for excess boronic acid removal). Validate improvements via HPLC tracking and kinetic studies .
Q. How do structural modifications of the piperazine or pyridine rings affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Piperazine substitution : Electron-donating groups (e.g., methyl) increase nucleophilicity, accelerating coupling rates. Use Hammett σ constants to predict electronic effects.
- Pyridine substitution : Electron-withdrawing groups (e.g., Cl, CF) enhance boronic ester stability but may reduce coupling efficiency. Compare reactivity via competition experiments with substituted aryl halides .
Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?
Methodological Answer: Discrepancies may stem from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate via positive controls (e.g., sitagliptin for DPP-IV inhibition studies).
- Purity differences : Re-characterize compounds via NMR and HPLC to rule out impurities.
- Solubility issues : Use DMSO stocks with <0.1% water to prevent boronic ester hydrolysis. Cross-validate data across multiple labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
